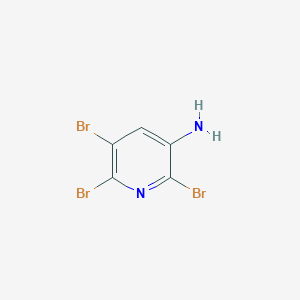

2,5,6-Tribromopyridin-3-ylamine

Description

Context and Significance of Halogenated Aminopyridines in Contemporary Organic Synthesis

Halogenated aminopyridines are a particularly important subclass of halogenated pyridines. The amino group, being an activating group, can influence the reactivity of the pyridine (B92270) ring and can also serve as a site for further functionalization. These compounds are integral to the development of new drugs and are often found in the core structures of biologically active molecules. frontiersin.org The strategic placement of halogen atoms allows for selective cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, which are powerful methods for constructing complex molecular architectures. mdpi.comrsc.org The ability to selectively introduce different substituents at various positions on the pyridine ring is a key driver of research in this area.

Structural Features and Precise Nomenclature of 2,5,6-Tribromopyridin-3-ylamine

The systematic IUPAC name for the compound is 2,5,6-tribromopyridin-3-amine. Its structure consists of a pyridine ring substituted with three bromine atoms at positions 2, 5, and 6, and an amine group at position 3. The molecular formula for this compound is C₅H₃Br₃N₂.

Table 1: Physicochemical Properties of 3,5,6-Tribromopyridin-2-amine

| Property | Value |

| Molecular Formula | C₅H₃Br₃N₂ |

| Molecular Weight | 330.80 g/mol |

| IUPAC Name | 3,5,6-tribromopyridin-2-amine |

| CAS Number | 63875-38-7 |

This data is for the isomeric compound 3,5,6-Tribromopyridin-2-amine and is provided for comparative purposes. nih.gov

Overview of Current Academic Research Trends and Challenges in Polyhalogenated Pyridine Chemistry

Current research in the field of polyhalogenated pyridines is largely focused on the development of new, efficient, and selective methods for their synthesis and functionalization. rsc.orgacs.org A significant challenge lies in achieving regioselectivity in substitution reactions, especially when multiple identical halogen atoms are present. nih.gov For instance, in a molecule like this compound, selectively reacting one bromine atom over the others would be a considerable synthetic hurdle.

Modern synthetic strategies often employ transition-metal-catalyzed cross-coupling reactions to introduce a wide variety of substituents onto the pyridine ring. acs.orgresearchgate.net However, the reactivity of the different halogen positions can be influenced by electronic and steric factors, making the outcome of these reactions highly dependent on the specific catalyst system and reaction conditions used. rsc.org Another area of active research is the development of metal-free methods for the amination and functionalization of polyhalogenated pyridines, which are considered more environmentally benign. acs.orgacs.org

The inherent value of polyhalogenated pyridines as precursors to complex molecules continues to drive innovation in synthetic methodology, with a focus on creating diverse molecular libraries for drug discovery and materials science. alfa-chemistry.comnih.govchemrxiv.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3Br3N2 |

|---|---|

Molecular Weight |

330.8 g/mol |

IUPAC Name |

2,5,6-tribromopyridin-3-amine |

InChI |

InChI=1S/C5H3Br3N2/c6-2-1-3(9)5(8)10-4(2)7/h1H,9H2 |

InChI Key |

MGMIEMKTBDDMGW-UHFFFAOYSA-N |

SMILES |

C1=C(C(=NC(=C1Br)Br)Br)N |

Canonical SMILES |

C1=C(C(=NC(=C1Br)Br)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,5,6 Tribromopyridin 3 Ylamine and Its Advanced Derivatives

Direct Halogenation Approaches for Regioselective Synthesis

Direct bromination of pyridin-3-ylamine is a primary route for synthesizing polybrominated derivatives. However, controlling the regioselectivity of this reaction is a significant challenge due to the strong activating and directing effects of the amino group.

Strategies for Regioselective Bromination of Pyridin-3-ylamine Precursors

The direct bromination of 3-aminopyridine (B143674) is complicated by the strong ortho- and para-directing nature of the amino group, which typically leads to bromination at the 2- and 5-positions. Achieving the desired 2,5,6-tribromo substitution pattern requires strategic manipulation of reaction conditions and reagents to overcome these inherent regiochemical preferences.

One strategy involves the careful control of stoichiometry and the use of specific brominating agents. For instance, the reaction of 3-aminopyridine with certain brominating agents can yield a mixture of mono- and di-brominated products. rsc.org Further bromination to achieve the tribrominated product requires harsher conditions and can lead to a variety of isomers.

Another approach is the use of a protected amino group to modulate its directing influence. However, this adds extra steps of protection and deprotection to the synthetic sequence.

Evaluation of Brominating Reagents and Optimized Reaction Conditions

A variety of brominating reagents have been evaluated for the synthesis of brominated pyridin-3-ylamines. Common reagents include elemental bromine (Br₂), N-bromosuccinimide (NBS), and pyridinium (B92312) tribromide. thieme-connect.comchemicalbook.com

The choice of solvent also plays a crucial role in the outcome of the reaction. Solvents such as acetic acid, dichloromethane (B109758), and carbon tetrachloride have been employed. thieme-connect.com For example, the bromination of 3-aminopyridine with bromine in acetic acid is a common method, though it can lead to mixtures of products. orgsyn.org

The use of Lewis acids as catalysts, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), can influence the regioselectivity of the bromination. For instance, the use of FeBr₃ in dichloromethane can promote bromination at the 6-position, although yields may be modest due to the formation of dibrominated byproducts.

The table below summarizes various brominating reagents and their typical reaction conditions for the bromination of aminopyridines.

| Brominating Reagent | Catalyst/Solvent | Typical Conditions | Outcome |

| Bromine (Br₂) | Acetic Acid | Dropwise addition at low temperatures (e.g., <20°C) | Can lead to a mixture of mono- and di-brominated products. orgsyn.org |

| N-Bromosuccinimide (NBS) | Carbon Tetrachloride (CCl₄) or Acetonitrile | Varies, can be performed at room temperature or with heating | Can provide regioselective dibromination with 2 equivalents of NBS. thieme-connect.com |

| Pyridinium Tribromide | Not specified | Crystalline reagent, easier to handle than elemental bromine | Effective for brominating electron-rich systems. chemicalbook.com |

| Bromine (Br₂) | Iron(III) bromide (FeBr₃) / Dichloromethane | 0°C | Can selectively introduce a bromine atom at the 6-position, but with modest yields. |

Mechanistic Insights into Direct Bromination Regioselectivity

The regioselectivity of the direct bromination of 3-aminopyridine is governed by the principles of electrophilic aromatic substitution on a heterocyclic ring. The amino group at the 3-position is a strong activating group and directs incoming electrophiles (in this case, Br⁺ or a polarized bromine species) to the ortho (2- and 4-) and para (6-) positions.

However, the pyridine (B92270) nitrogen acts as a deactivating group, making the ring less susceptible to electrophilic attack than a corresponding benzene (B151609) ring. The interplay between the activating amino group and the deactivating ring nitrogen determines the ultimate positions of bromination.

Kinetic studies on the bromination of substituted 2-aminopyridines have shown that these compounds react as free bases, and the rates can be correlated using the Hammett equation. rsc.org The aza group (the nitrogen in the pyridine ring) has a significant rate-retarding effect on the reaction. rsc.org

The initial bromination of 3-aminopyridine is expected to occur at the most activated positions, which are the 2- and 6-positions (ortho to the amino group). Subsequent brominations will be influenced by the electronic effects of both the amino group and the already-present bromine atoms. The progressive addition of electron-withdrawing bromine atoms deactivates the ring, making further substitutions more difficult. Achieving the 2,5,6-tribromo substitution pattern likely involves a sequence where the most activated positions are brominated first, followed by substitution at the less activated 5-position under more forcing conditions.

Multi-step Synthetic Routes from Simpler Pyridine Derivatives

Due to the challenges in controlling the regioselectivity of direct bromination, multi-step synthetic routes starting from simpler, more readily available pyridine derivatives are often employed to synthesize 2,5,6-Tribromopyridin-3-ylamine.

Sequential Halogenation and Amination Strategies for Polybrominated Pyridines

This approach involves the synthesis of a polybrominated pyridine intermediate, followed by the introduction of the amino group. For example, a suitable starting material could be a tetrabromopyridine, which can then be selectively aminated.

One potential route could start with the bromination of pyridine itself to produce polybrominated species. chemicalbook.com These can then be subjected to nucleophilic aromatic substitution to introduce the amino group. The position of amination will depend on the specific substitution pattern of the polybrominated pyridine and the reaction conditions.

A related strategy involves the synthesis of a nitropyridine derivative, which can then be reduced to the corresponding aminopyridine. For instance, the synthesis of 2,3-diamino-5-bromopyridine (B182523) involves the nitration of 2-amino-5-bromopyridine, followed by reduction of the nitro group. orgsyn.org A similar strategy could potentially be adapted for the synthesis of this compound.

Transformations from Related Halogenated Pyridine Building Blocks

Another viable multi-step strategy involves starting with a pre-functionalized halogenated pyridine and building the desired molecule through a series of transformations. For example, one could start with a dibromopyridine and introduce the third bromine atom and the amino group in a controlled manner.

The synthesis could potentially begin with a commercially available brominated pyridine derivative. For instance, 3,5-dibromopyridine (B18299) could be a starting point. chemicalbook.com Further bromination and subsequent amination would be required to arrive at the final product.

Cross-coupling reactions, such as those catalyzed by palladium, could also be employed to introduce the amino group onto a polybrominated pyridine core. rsc.org These reactions offer a high degree of control over the position of amination.

Green Chemistry Principles and Sustainable Synthetic Approaches

The integration of green chemistry into the synthesis of polybrominated aminopyridines aims to reduce environmental impact by minimizing hazardous waste, avoiding toxic reagents, and improving atom economy. This involves the redesign of traditional synthetic routes to favor safer solvents, catalysts, and reaction conditions.

A significant advancement in the synthesis of halogenated pyridines is the move away from harsh and toxic reagents, such as elemental bromine, and the reduction or elimination of transition-metal catalysts, which can pose risks of toxicity and environmental contamination.

Recent research has focused on developing metal-free protocols for C-N bond formation and bromination. An environmentally benign approach for the amination of polyhalogenated pyridines utilizes water as a solvent in a base-promoted reaction, offering a highly efficient and selective method for producing 2-aminopyridine (B139424) derivatives. nih.gov This strategy avoids the use of organic solvents and metal catalysts, significantly improving the environmental profile of the synthesis. nih.gov

For bromination, traditional methods often employ Br₂ in polar solvents. Greener alternatives have been developed that utilize safer brominating agents. Vanadium pentoxide (V₂O₅) in the presence of hydrogen peroxide (H₂O₂), a green oxidant, has been shown to effectively promote the bromination of organic substrates using tetrabutylammonium (B224687) bromide (TBATB). researchgate.net This method is noted for its mild conditions, high selectivity, and good yields, while avoiding the direct use of hazardous bromine and hydrobromic acid. researchgate.net Such protocols represent a significant step towards safer and more sustainable chemical manufacturing. researchgate.net Another approach involves metal-free, base-catalyzed reactions that can produce highly decorated pyridine derivatives without the need for transition metals, making the process less expensive and more eco-friendly. organic-chemistry.org

Table 1: Comparison of Traditional and Greener Bromination Reagents

| Reagent/System | Traditional/Green | Key Characteristics | Citation |

|---|---|---|---|

| Elemental Bromine (Br₂) | Traditional | Highly reactive, toxic, corrosive, generates HBr byproduct. | researchgate.net |

| N-Bromosuccinimide (NBS) | Traditional | Solid, easier to handle than Br₂, but can still be hazardous. | nih.gov |

| V₂O₅ / H₂O₂ / TBATB | Green | Uses a stable bromide salt activated by a green oxidant (H₂O₂); mild conditions, high selectivity. | researchgate.net |

| Aqueous H₂O₂ / KBr | Green | Utilizes an inexpensive bromide source and a clean oxidant; requires catalytic activation. | researchgate.net |

| Pyridinium bromide–perbromide | Green | Solid reagent, offers higher yields and shorter reaction times compared to NBS in certain applications. | nih.gov |

To enhance process efficiency, reduce waste, and lower costs, chemists are increasingly designing one-pot and tandem reaction sequences. These methodologies combine multiple synthetic steps into a single operation without isolating intermediates, thereby saving time, solvents, and purification resources.

Multi-component reactions (MCRs) are a cornerstone of this approach, allowing for the construction of complex molecules like substituted pyridines from simple precursors in a single step. beilstein-journals.orgrsc.org For instance, a base-catalyzed, three-component reaction of ynals, isocyanates, and amines can yield highly functionalized pyridine derivatives with high regioselectivity under metal-free conditions. organic-chemistry.org Similarly, the synthesis of imidazo[1,2-a]pyridines has been achieved with high efficiency through a three-component reaction catalyzed by phosphotungstic acid under microwave heating, demonstrating a green and rapid route to complex heterocyclic systems. beilstein-journals.org

These one-pot strategies are not only efficient but also align with green chemistry principles by reducing the number of unit operations and the associated consumption of energy and materials. rsc.orgmdpi.com The development of such sequences is critical for creating complex structures like advanced derivatives of tribromopyridinylamine in a more sustainable manner.

Table 2: Advantages of One-Pot and Tandem Reaction Sequences

| Advantage | Description | Relevance to Polybrominated Aminopyridine Synthesis |

|---|---|---|

| Increased Efficiency | Multiple transformations occur in a single reactor, significantly reducing overall reaction time and labor. | Streamlines the multi-step process often required for synthesizing highly substituted pyridines. |

| Reduced Waste | Eliminates the need for purification of intermediates, which reduces solvent usage and waste generation. | Contributes to a greener synthesis by minimizing the environmental footprint. |

| Improved Atom Economy | More atoms from the starting materials are incorporated into the final product, minimizing byproducts. | Leads to more sustainable and cost-effective production of the target compound. |

| Simplified Procedures | Reduces the number of handling and transfer steps, simplifying the overall synthetic protocol. | Makes the synthesis more practical and amenable to automation and scale-up. |

Isolation, Purification, and Scale-Up Considerations for Polybrominated Aminopyridines

The successful transition of a synthetic route from laboratory-scale to industrial production hinges on robust and scalable methods for isolation and purification. For polybrominated aminopyridines, these processes present unique challenges due to the nature of the compounds and the potential for impurity formation.

Scaling up reactions involving highly reactive or hazardous reagents requires careful management of reaction conditions. For example, the use of n-butyllithium in metal-halogen exchange reactions is complicated by the need for cryogenic temperatures (−78 °C) and slow addition rates to avoid side reactions, issues that are magnified on a larger scale. mdpi.com The development of synthetic routes using safer alternatives, such as Turbo Grignard reagents that can be used at higher temperatures (0 °C), bypasses these safety and scalability concerns. mdpi.com Similarly, developing a convenient process to remove byproducts, such as the separation of 2-amino-3,5-dibromopyridine (B40352) from the desired 2-amino-5-bromopyridine, is crucial for achieving high purity on a large scale. heteroletters.org

The purification of the final product and intermediates is critical. Common techniques include liquid-liquid extraction, crystallization, and chromatography. nih.gov For aminopyridine derivatives, cation-exchange chromatography has emerged as a superior method for removing excess reagents and purifying products. nih.gov This technique is significantly faster and more scalable than traditional methods like gel filtration, allowing for the processing of much larger quantities of material efficiently. nih.gov The combination of modern solid-phase extraction techniques with chromatographic cleanup provides a powerful workflow for isolating polybrominated compounds with high purity. nih.govscispace.com

Table 3: Summary of Purification Methods for Polybrominated Aminopyridines

| Purification Method | Principle | Advantages for Polybrominated Aminopyridines | Citation |

|---|---|---|---|

| Crystallization | Separation of a solid from a solution based on differences in solubility. | Can be effective for final product purification if a suitable solvent system is found; potentially very scalable. | heteroletters.org |

| Liquid-Liquid Extraction | Partitioning of compounds between two immiscible liquid phases based on solubility. | Useful for initial workup to remove water-soluble or organic-soluble impurities. | nih.gov |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Highly versatile for separating complex mixtures and isolating products with high purity. | nih.gov |

| Cation-Exchange Chromatography | Separation of charged molecules based on their affinity for a charged stationary phase. | Highly efficient for purifying aminopyridines; faster and more scalable than gel filtration. | nih.gov |

| Solid-Phase Extraction (SPE) | A form of chromatography where the sample is passed through a solid sorbent to isolate or clean up the desired compound. | Can be combined with other techniques for robust purification; simplifies sample preparation. | nih.govscispace.com |

Reactivity and Intrinsic Reaction Pathways of 2,5,6 Tribromopyridin 3 Ylamine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a principal reaction pathway for highly halogenated, electron-deficient aromatic systems like 2,5,6-tribromopyridin-3-ylamine. In these reactions, a nucleophile attacks the electron-poor pyridine (B92270) ring, leading to the displacement of one or more bromide ions through a stepwise addition-elimination mechanism that proceeds via a negatively charged Meisenheimer intermediate. The rate and regioselectivity of these reactions are governed by the stability of this intermediate, which is influenced by the electronic and steric environment of the pyridine ring.

The bromine atoms on the this compound scaffold can be displaced by a variety of nucleophiles. These include oxygen-based nucleophiles (such as alkoxides and phenoxides), sulfur-based nucleophiles (thiolates), and nitrogen-based nucleophiles (amines). The success and yield of these substitution reactions often depend on the nature of the nucleophile, the reaction conditions (solvent, temperature, and base), and the specific position of the bromine atom on the pyridine ring. For instance, reactions with various N-, O-, and S-nucleophiles have been shown to proceed, with N- and S-based nucleophiles often providing higher yields compared to O-nucleophiles under certain conditions.

The general mechanism for SNAr involves the attack of the nucleophile on the carbon atom bearing a bromine atom, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The presence of the ring nitrogen and the other bromine atoms helps to stabilize this negative charge. Subsequently, the bromide ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Oxygen Nucleophiles: Reactions with alkoxides (e.g., sodium methoxide) or phenoxides can lead to the formation of the corresponding ether derivatives.

Sulfur Nucleophiles: Thiolates are effective nucleophiles for displacing the bromo substituents, leading to the synthesis of thioethers. Conditions for such reactions often involve a base like potassium carbonate in a solvent such as DMF.

Nitrogen Nucleophiles: Amines can also act as nucleophiles, although their reactivity can be influenced by their basicity and steric bulk.

The regioselectivity of SNAr reactions on the this compound ring is a critical aspect of its chemistry. The three bromine atoms are in chemically distinct environments, leading to preferential substitution at specific positions. The positions ortho and para to the electron-withdrawing ring nitrogen (C2, C6, and C4) are generally the most activated towards nucleophilic attack. In this molecule, the bromine atoms are at the C2, C5, and C6 positions.

Electronic Effects: The pyridine nitrogen atom strongly withdraws electron density from the ortho (C2, C6) and para (C4) positions through an inductive and resonance effect. This makes the carbon atoms at the C2 and C6 positions highly electrophilic and susceptible to nucleophilic attack. The amino group at C3 is an electron-donating group, which can partially deactivate the adjacent C2 position and the para C5 position to a lesser extent. The interplay of these effects results in the C2 and C6 positions being the most activated sites for SNAr.

Steric Effects: Steric hindrance plays a significant role in determining the outcome of the substitution. The C2 and C6 positions are adjacent to the C3-amino group and another bromine atom, respectively. A bulky nucleophile may face significant steric hindrance when attacking the C2 position, potentially favoring attack at the less hindered C6 position. For example, studies on related systems have shown that sterically demanding nucleophiles can lead to lower reaction yields or altered regioselectivity. The C5-bromo position is generally less reactive in SNAr reactions as it is not directly activated (ortho or para) by the ring nitrogen.

The leaving group ability in SNAr reactions typically follows the order F > Cl ≈ Br > I, which is counterintuitive to the trend of bond strength. This "element effect" is often cited as evidence for a mechanism where the initial addition of the nucleophile is the rate-determining step. Therefore, the C-Br bond cleavage is not the bottleneck in these reactions, and the high electrophilicity of the carbon center is the dominant factor.

Metal-Catalyzed Cross-Coupling Reactions at Bromine Centers

The bromine atoms of this compound serve as excellent handles for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups onto the pyridine core. Palladium-catalyzed reactions are particularly prominent in this context.

Palladium catalysts, in combination with appropriate ligands and bases, facilitate the selective coupling at the C-Br bonds. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction couples the tribromopyridine with an organoboron reagent (boronic acid or ester) to form a new C-C bond. organic-chemistry.org It is a versatile method for introducing aryl, heteroaryl, or vinyl substituents. The regioselectivity can often be controlled by tuning the reaction conditions. Studies on similar polyhalogenated pyridines have shown that the reactivity of the halogen positions can differ, allowing for sequential, site-selective couplings. nih.govresearchgate.net For instance, the C2 and C6 positions are generally more reactive than the C5 position.

Sonogashira Coupling: This reaction forms a C-C bond between the tribromopyridine and a terminal alkyne. It typically employs a palladium catalyst and a copper(I) co-catalyst. scispace.comorganic-chemistry.org This method is highly effective for synthesizing arylalkynes. Research on 2-amino-3-bromopyridines has demonstrated that these substrates couple efficiently with various terminal alkynes under optimized conditions, which include a palladium catalyst (e.g., Pd(CF₃COO)₂), a phosphine (B1218219) ligand (e.g., PPh₃), and a copper(I) salt (CuI) in the presence of a base like triethylamine. High yields (often exceeding 90%) have been reported for the coupling of various aryl and alkyl alkynes.

Heck Reaction: The Heck reaction couples the bromopyridine with an alkene to form a substituted alkene, creating a new C-C bond. The reaction is catalyzed by a palladium complex and requires a base. It typically proceeds via oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of the bromopyridine with primary or secondary amines to generate more complex substituted aminopyridines. The reaction is catalyzed by a palladium complex, typically with a sterically hindered phosphine ligand, and requires a strong base. This method is particularly useful for synthesizing N-aryl or N-alkyl derivatives that are difficult to access through traditional SNAr reactions. Catalyst systems involving ligands like RuPhos and BrettPhos have been shown to be effective for the C-N cross-coupling of 3-halo-2-aminopyridines with a range of amines.

The table below summarizes typical conditions for these palladium-catalyzed reactions.

| Reaction | Coupling Partner | Typical Catalyst System | Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Ligand | K₂CO₃, Cs₂CO₃ | Aryl/Vinyl-substituted Pyridine |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(II) catalyst (e.g., Pd(CF₃COO)₂), PPh₃, CuI | Et₃N | Alkynyl-substituted Pyridine |

| Heck | Alkene (R-CH=CH₂) | Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂) | Et₃N, K₂CO₃ | Alkenyl-substituted Pyridine |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Bulky Phosphine Ligand (e.g., RuPhos) | NaOtBu, LiHMDS | N-substituted Aminopyridine |

While palladium catalysis is dominant, other transition metals have been explored for cross-coupling and related reactions.

Copper-Catalyzed Reactions: Copper catalysts, often used in Ullmann-type reactions, can be effective for C-N, C-O, and C-S bond formation. Copper-catalyzed amination of halo-pyridines containing unprotected amino or hydroxyl groups has been achieved with good selectivity. For instance, copper in conjunction with ligands like 1,2-diols can promote amination at specific positions on the pyridine ring. Copper(I) also plays a crucial co-catalytic role in the Sonogashira coupling.

Nickel-Catalyzed Reactions: Nickel catalysts are gaining attention as a more economical alternative to palladium for cross-coupling reactions. They can facilitate Suzuki-Miyaura and other C-C bond-forming reactions, sometimes offering different reactivity or selectivity profiles compared to palladium.

Organocatalytic Systems: The direct application of organocatalysis for the substitution of bromine on an unactivated pyridine ring is less common. However, organocatalytic methods are well-established for other transformations. For instance, the enantioselective reduction of pyridine rings can be achieved using chiral Brønsted acid catalysts in the presence of a Hantzsch ester as the reductant. While not a direct substitution, this highlights the potential of organocatalysis to modify the pyridine core.

Reactions Involving the Amine Functionality

The primary amine group at the C3 position of this compound is a versatile functional handle for a range of chemical transformations. Its nucleophilicity and ability to be converted into other functional groups are key aspects of the molecule's reactivity.

Acylation and Sulfonylation: The amine group can readily react with acylating agents (e.g., acid chlorides, anhydrides) or sulfonylating agents (e.g., sulfonyl chlorides) in the presence of a base to form the corresponding amides and sulfonamides. These reactions are often used to protect the amine group or to introduce new functionalities that can modulate the electronic properties and biological activity of the molecule.

Alkylation: Direct N-alkylation of the amino group can be achieved using alkyl halides. However, this reaction can sometimes lead to over-alkylation, yielding a mixture of secondary and tertiary amines. Reductive amination, involving the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction, provides a more controlled method for synthesizing secondary and tertiary amines.

Diazotization: The primary aromatic amine can undergo diazotization upon treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) at low temperatures. The resulting diazonium salt is a highly versatile intermediate. It can be subjected to Sandmeyer-type reactions to introduce a variety of substituents, including halogens (Cl, Br, I), cyano (-CN), and hydroxyl (-OH) groups, thereby replacing the original amine functionality.

Participation in Cyclization Reactions: The amine group, often in concert with an adjacent substituent introduced via cross-coupling, can participate in intramolecular cyclization reactions. For example, a 2-alkynyl-3-aminopyridine derivative, synthesized via a Sonogashira coupling, can be cyclized to form fused heterocyclic systems like pyrido[2,3-b]indoles, which are important scaffolds in medicinal chemistry.

The reactivity of the amine group allows for a wide range of derivatizations, significantly expanding the chemical space accessible from the this compound starting material.

Acylation, Alkylation, and Functionalization of the Amine Group

The amine group in this compound serves as a key site for synthetic modifications, including acylation, alkylation, and other functionalizations. These reactions are fundamental in building more complex molecular architectures.

Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides typically proceeds at the exocyclic amino group. This chemoselective transformation leads to the formation of the corresponding amides. The reaction is influenced by the steric hindrance imposed by the ortho-bromine atom and the electronic nature of the acylating agent.

| Acylating Agent | Product | Reaction Conditions |

| Acetyl Chloride | N-(2,5,6-tribromopyridin-3-yl)acetamide | Pyridine, 0 °C to rt |

| Benzoyl Chloride | N-(2,5,6-tribromopyridin-3-yl)benzamide | Triethylamine, CH2Cl2, rt |

| Endic Anhydride | 2-carboxy-N-(2,5,6-tribromopyridin-3-yl)bicyclo[2.2.1]hept-5-ene-3-carboxamide | Toluene, reflux |

Alkylation: N-alkylation of this compound can be achieved using various alkylating agents. However, direct alkylation with alkyl halides can sometimes lead to mixtures of mono- and di-alkylated products, as well as competing alkylation at the pyridine ring nitrogen. Reductive amination, using aldehydes or ketones in the presence of a reducing agent like sodium borohydride, offers a more controlled method for mono-alkylation. researchgate.net

| Alkylating Agent/Method | Product | Reaction Conditions |

| Methyl Iodide | N-methyl-2,5,6-tribromopyridin-3-amine | K2CO3, Acetone, reflux |

| Benzaldehyde / NaBH4 | N-benzyl-2,5,6-tribromopyridin-3-amine | Methanol, rt |

| Carboxylic Acid / NaBH4 | N-alkyl-2,5,6-tribromopyridin-3-amines | THF, rt |

Other Functionalizations: The amino group can also undergo a variety of other functionalization reactions. For instance, reaction with isocyanates or isothiocyanates would yield the corresponding ureas and thioureas, respectively. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could potentially be employed to form C-N bonds with aryl or vinyl partners, although the steric hindrance from the ortho-bromine might pose a challenge.

Diazotization and Subsequent Transformations of the Amino Group

Diazotization of the primary aromatic amine in this compound provides a versatile intermediate, a diazonium salt, which can be converted into a wide range of functional groups. This two-step sequence significantly expands the synthetic utility of the parent amine.

The diazotization is typically carried out by treating the amine with nitrous acid (HNO2), generated in situ from sodium nitrite and a strong acid at low temperatures. organic-chemistry.org The resulting 2,5,6-tribromopyridin-3-diazonium salt is generally not isolated and is used immediately in subsequent reactions.

Sandmeyer-Type Reactions: The diazonium group can be replaced by various nucleophiles, often catalyzed by copper(I) salts in what are known as Sandmeyer reactions. These reactions allow for the introduction of halides, cyano, and other groups.

| Reagent | Product |

| CuCl / HCl | 2,5,6-Tribromo-3-chloropyridine |

| CuBr / HBr | 2,3,5,6-Tetrabromopyridine |

| CuCN / KCN | 2,5,6-Tribromo-3-cyanopyridine |

Schiemann Reaction: Replacement of the diazonium group with fluorine can be accomplished via the Schiemann reaction, which involves the thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt.

Other Transformations: The diazonium salt can also be converted to other functionalities. For example, reaction with water leads to the corresponding phenol (B47542) (2,5,6-tribromo-3-hydroxypyridine), and reduction with hypophosphorous acid (H3PO2) results in deamination to give 2,5,6-tribromopyridine.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Unraveling Radical Processes and Electron Transfer Mechanisms

Radical reactions involving halogenated pyridines can be initiated through various methods, including photoredox catalysis or the use of radical initiators. nih.gov In the context of this compound, radical processes could be involved in certain transformations. For instance, the Sandmeyer reaction is believed to proceed through a single-electron transfer (SET) mechanism involving copper(I) and the diazonium salt, leading to the formation of an aryl radical.

Recent studies have shown that single-electron reduction of halogenated pyridines can generate the corresponding heteroaryl radicals in a regiospecific manner. nih.gov These radicals can then participate in addition reactions to alkenes and alkynes. nih.gov The presence of multiple bromine atoms on the pyridine ring of this compound could influence the ease of radical formation and the subsequent reactivity.

Study of Elimination-Addition (Hetaryne) Mechanisms

The presence of bromine atoms ortho and meta to a potential leaving group on the pyridine ring raises the possibility of forming a hetaryne intermediate through an elimination-addition mechanism. Specifically, treatment of a suitably derivatized this compound with a strong base could potentially lead to the formation of a 2,5-dibromo-3,4-pyridyne.

Recent research has demonstrated that the regioselectivity of nucleophilic addition to 3,4-pyridynes can be controlled by adjacent substituents. nih.gov The bromine atoms at the 2- and 5-positions of the putative pyridyne derived from this compound would be expected to significantly influence its reactivity and the regiochemical outcome of trapping reactions with nucleophiles or dienes. nih.gov

Detailed Computational Modeling of Reaction Pathways and Transition States

Computational chemistry offers a powerful tool for elucidating the intricate details of reaction mechanisms, including the structures of transition states and the energetics of reaction pathways. Density Functional Theory (DFT) calculations, for example, can be employed to model the various transformations of this compound.

Modeling of Acylation and Alkylation: Computational studies can provide insights into the chemoselectivity of acylation and alkylation, comparing the activation barriers for reaction at the exocyclic amine versus the ring nitrogen. These calculations can help rationalize the observed experimental outcomes.

Investigation of Diazotization and Subsequent Reactions: The mechanism of diazotization and the subsequent transformations of the diazonium salt can be computationally modeled. For instance, the energetics of the Sandmeyer reaction, including the single-electron transfer step and the subsequent radical rebound or ligand transfer, can be investigated.

Analysis of Hetaryne Formation and Reactivity: DFT calculations can be used to assess the feasibility of hetaryne formation from derivatives of this compound. The geometry of the resulting pyridyne and the activation barriers for its reaction with various trapping agents can be calculated to predict the regioselectivity of the addition reactions.

The application of computational methods can provide a deeper understanding of the factors controlling the reactivity of this compound and guide the design of new synthetic strategies.

Spectroscopic and Advanced Structural Elucidation of 2,5,6 Tribromopyridin 3 Ylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and through-space proximity of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2,5,6-Tribromopyridin-3-ylamine is expected to be relatively simple. The single proton on the pyridine (B92270) ring, located at the C4 position, would appear as a singlet in the aromatic region of the spectrum. Its precise chemical shift is influenced by the electron-withdrawing effects of the three bromine atoms and the electron-donating amino group. libretexts.org The protons of the amine group (-NH₂) may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. slideshare.net For this compound, five distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts of these carbons are significantly influenced by the attached bromine and amine substituents. Carbons bonded to the electronegative bromine atoms (C2, C5, and C6) would be deshielded and appear at a lower field (higher ppm values). organicchemistrydata.org The carbon attached to the amino group (C3) would also experience a shift, while the unsubstituted carbon (C4) would have a chemical shift characteristic of a carbon in a highly substituted pyridine ring.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | H4 | ~7.5-8.5 | Singlet | N/A |

| ¹H | -NH₂ | Variable | Broad Singlet | N/A |

| ¹³C | C2 | ~140-150 | Singlet | N/A |

| ¹³C | C3 | ~145-155 | Singlet | N/A |

| ¹³C | C4 | ~120-130 | Singlet | N/A |

| ¹³C | C5 | ~110-120 | Singlet | N/A |

| ¹³C | C6 | ~135-145 | Singlet | N/A |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

While one-dimensional NMR provides basic structural information, two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. emerypharma.comlibretexts.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. harvard.edu In the case of this compound, this experiment would primarily be used to confirm the absence of coupling for the H4 proton, as it has no adjacent protons. It could also potentially show a correlation between the amine protons and the H4 proton under certain conditions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.org An HSQC spectrum would show a cross-peak connecting the ¹H signal of H4 to the ¹³C signal of C4. This provides a definitive assignment for both the proton and the carbon at this position.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. lu.se The resulting spectra provide a unique "fingerprint" of the compound and are invaluable for identifying functional groups. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibrations would appear at lower frequencies, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. spectroscopyonline.com The symmetric stretching of the pyridine ring and the C-Br bonds would likely give rise to strong signals in the Raman spectrum.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | IR | 3300-3500 |

| C-H Aromatic Stretch | IR, Raman | ~3050-3150 |

| C=C/C=N Ring Stretch | IR, Raman | 1400-1600 |

| N-H Bend | IR | 1580-1650 |

| C-N Stretch | IR, Raman | 1250-1350 |

| C-Br Stretch | IR, Raman | < 800 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. bioanalysis-zone.commsu.edu For this compound (C₅H₃Br₃N₂), HRMS would provide an exact mass measurement that matches the calculated value. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. uni-saarland.de The molecular ion peak [M]⁺ would be expected, along with characteristic isotopic peaks due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Common fragmentation pathways would likely involve the loss of bromine atoms and potentially the elimination of HCN or other small neutral molecules from the pyridine ring.

Advanced Characterization Techniques for Material Properties (e.g., for derivatives in materials science, focusing on chemical aspects)

While this compound itself may not have direct applications in materials science, its derivatives could be designed to possess specific properties. The bromine atoms on the pyridine ring serve as versatile handles for further chemical modifications, such as cross-coupling reactions, to create more complex molecular architectures.

Advanced characterization techniques would be crucial for understanding the structure-property relationships of these derivatives. For instance, if derivatives are designed for applications in organic electronics, techniques such as cyclic voltammetry would be used to probe their redox properties. UV-Vis and fluorescence spectroscopy would be employed to characterize their photophysical properties, including absorption and emission wavelengths and quantum yields. The thermal stability of new materials would be assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Advanced Applications of 2,5,6 Tribromopyridin 3 Ylamine in Chemical Science

Precursors for Organic Electronic Materials and Optoelectronic Components

The integration of nitrogen-containing heterocycles and the presence of multiple bromine atoms on the pyridine (B92270) ring of 2,5,6-Tribromopyridin-3-ylamine suggest its potential as a valuable building block in the synthesis of novel organic electronic materials.

Building Blocks for Conjugated Polymers and Oligomers

The bromine atoms on the pyridine ring can serve as versatile handles for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in the synthesis of conjugated polymers and oligomers, which are the cornerstone of organic electronics. By strategically replacing the bromine atoms with various aromatic or heteroaromatic units, chemists could construct extended π-conjugated systems. The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing bromine atoms, combined with the electron-donating amino group, could lead to polymers with tailored electronic properties, such as low bandgaps, which are desirable for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Synthesis of Small Molecule Semiconductors and Charge Transport Materials

Small molecule semiconductors offer advantages in terms of purification and device fabrication. This compound could serve as a core structure for the synthesis of novel small molecule semiconductors. The amino group provides a site for further functionalization, allowing for the tuning of molecular packing and intermolecular interactions in the solid state, which are crucial for efficient charge transport. The tribrominated pyridine core can be elaborated through sequential cross-coupling reactions to create donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) type molecules, a common design strategy for high-performance organic field-effect transistors (OFETs) and other optoelectronic components.

Essential Intermediates in Fine Chemical Synthesis

The combination of a reactive pyridine core and multiple halogen substituents makes this compound a potentially valuable intermediate in the synthesis of complex, high-value chemicals.

Synthesis of Agrochemical Intermediates and Crop Protection Agents

Pyridine-based compounds are prevalent in the agrochemical industry, forming the basis of many herbicides, insecticides, and fungicides. The specific substitution pattern of this compound could be leveraged to create novel agrochemical scaffolds. The bromine atoms can be displaced by various nucleophiles or participate in coupling reactions to introduce moieties that enhance biological activity. The amino group can be transformed into other functionalities, further expanding the diversity of potential agrochemical candidates derived from this precursor.

Construction of Complex Aza-Heterocycles and Natural Product Scaffolds

Aza-heterocycles are fundamental components of many natural products and pharmaceuticals. The reactive sites on this compound make it an attractive starting material for the construction of more complex heterocyclic systems. Intramolecular cyclization reactions, potentially following initial functionalization of the amino group or substitution of a bromine atom, could lead to the formation of fused polycyclic aromatic systems containing the pyridine ring. Such complex scaffolds are often sought after in drug discovery and natural product synthesis due to their diverse biological activities.

Development as Ligands in Catalysis

The nitrogen atom of the pyridine ring and the exocyclic amino group in this compound offer potential coordination sites for metal ions, making it a candidate for development as a ligand in catalysis. The electronic properties of the ligand, and thus the catalytic activity of its metal complexes, could be finely tuned by the electron-withdrawing bromine atoms. Such ligands could find applications in a variety of transition metal-catalyzed reactions, including cross-coupling, oxidation, and reduction processes. The steric bulk provided by the bromine atoms could also influence the selectivity of catalytic transformations.

Ligand Design for Metal-Catalyzed Organic Reactions

There is currently no available research data detailing the use of this compound as a ligand in metal-catalyzed organic reactions. The potential of this molecule as a ligand is suggested by the presence of the pyridine nitrogen and the amino group, which could chelate to a metal center. The bromine substituents could also influence the electronic properties of the pyridine ring and, consequently, the catalytic activity of a potential metal complex. However, without experimental studies, any discussion of its efficacy, the types of reactions it might catalyze, or the performance of such catalytic systems would be purely speculative.

Role in Organocatalytic Systems

Similarly, the role of this compound in organocatalytic systems has not been described in the existing chemical literature. Organocatalysis often relies on the ability of a molecule to act as a Lewis base, Brønsted acid or base, or to form specific non-covalent interactions to activate substrates. While the aminopyridine scaffold is a common motif in organocatalysis, the influence of the three bromine atoms on the basicity and catalytic activity of this compound has not been investigated.

Applications in Chemical Sensing and Probe Design

The application of this compound in the design of chemical sensors and probes for detection mechanisms is another area lacking published research. The development of chemical sensors often involves the design of molecules that exhibit a measurable change in their physical or chemical properties upon interaction with a specific analyte. The potential for the amino group or the pyridine nitrogen of this compound to act as a binding site for analytes, and for the heavy bromine atoms to potentially influence photophysical properties, remains a theoretical possibility that has not been experimentally validated.

Future Research Directions and Emerging Avenues for 2,5,6 Tribromopyridin 3 Ylamine

Development of Highly Sustainable and Atom-Economical Synthetic Routes

The advancement of organic synthesis is increasingly geared towards sustainability and efficiency. For a compound like 2,5,6-Tribromopyridin-3-ylamine, developing synthetic routes that are both environmentally benign and maximize the incorporation of all starting material atoms into the final product is a critical first step for enabling its broader study and application.

Future research in this area should prioritize the development of catalytic C-H amination and bromination reactions on simpler pyridine (B92270) precursors. This approach would circumvent the need for multi-step syntheses that often involve protecting groups and generate significant waste. The exploration of photoredox catalysis, for instance, could offer a powerful tool for achieving these transformations under mild conditions, using visible light as a renewable energy source.

| Potential Sustainable Synthetic Strategy | Key Advantages | Research Goals |

| Direct C-H Amination/Bromination | Reduces step count, minimizes waste | Develop selective catalysts for position-specific functionalization of the pyridine ring. |

| Flow Chemistry Synthesis | Improved safety, scalability, and reaction control | Design and optimize a continuous flow process for the synthesis of this compound. |

| Mechanochemical Synthesis | Reduces solvent usage, potentially lower energy input | Investigate solid-state reactions for the bromination and amination of pyridine derivatives. |

Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations

The unique electronic and steric environment of this compound, created by the interplay of the electron-withdrawing bromine atoms and the electron-donating amino group, suggests a rich and underexplored reactivity profile. Future investigations should aim to uncover novel chemical transformations that leverage this distinct functionality.

A key area of interest lies in the selective functionalization of the three C-Br bonds. The development of orthogonal reaction conditions that allow for the stepwise replacement of each bromine atom would provide access to a wide array of polysubstituted pyridine derivatives. Furthermore, the amino group can serve as a handle for further derivatization or as a directing group in catalytic reactions, potentially leading to unprecedented chemical transformations. The exploration of its participation in carbylamine reactions or as a ligand in coordination chemistry could also yield novel findings.

Advanced Integration of Computational and Experimental Methodologies for Deeper Mechanistic Understanding

To guide the rational design of synthetic routes and predict the reactivity of this compound, a synergistic approach combining computational and experimental techniques will be indispensable. Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict regioselectivity, and understand the electronic structure of the molecule and its reaction intermediates.

For instance, computational studies can help to elucidate the relative reactivity of the different C-Br bonds towards various cross-coupling reactions. This theoretical understanding can then be used to design experiments that selectively target a specific position on the pyridine ring. The insights gained from these integrated studies will accelerate the discovery of new reactions and provide a deeper understanding of the underlying reaction mechanisms.

| Integrated Methodology | Objective | Potential Outcome |

| DFT Calculations + Experimental Validation | Predict and confirm the regioselectivity of cross-coupling reactions. | A roadmap for the selective synthesis of multi-functionalized pyridines. |

| Molecular Dynamics Simulations | Understand the intermolecular interactions in condensed phases. | Insights into crystal packing and the design of solid-state materials. |

| Spectroscopic Analysis (NMR, IR) + Computational Spectroscopy | Correlate experimental spectra with calculated electronic structures. | A deeper understanding of the electronic effects of the substituents. |

Rational Design of New Functional Materials and Chemical Scaffolds

The inherent properties of this compound, including its nitrogen-rich heterocyclic core and multiple halogen atoms, make it an attractive building block for the design of novel functional materials. The bromine atoms can serve as handles for creating extended covalent organic frameworks (COFs) or metal-organic frameworks (MOFs) through cross-coupling reactions. These materials could exhibit interesting properties for applications in gas storage, separation, and catalysis.

Furthermore, the pyridine nitrogen and the exocyclic amine can act as coordination sites for metal ions, leading to the formation of coordination polymers and discrete metal complexes. These materials could find applications in areas such as sensing, photoluminescence, and magnetism. The development of such materials from alternative N-heterocyclic amine building blocks is a growing field of interest. The unique structure of this compound could lead to materials with novel topologies and properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.